Product packaging for Heptane-1-13C(Cat. No.:CAS No. 75560-45-1)

Heptane-1-13C

Cat. No.: B1627126
CAS No.: 75560-45-1
M. Wt: 101.19 g/mol
InChI Key: IMNFDUFMRHMDMM-OUBTZVSYSA-N
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Description

Heptane-1-¹³C is a stable isotope-labeled derivative of n-heptane (C₇H₁₆), where the carbon-13 (¹³C) isotope is selectively incorporated at the first position of the alkane chain. This compound is primarily utilized in nuclear magnetic resonance (NMR) spectroscopy and metabolic tracer studies due to its distinct isotopic signature, which enables precise tracking of molecular behavior in chemical or biological systems . The synthesis of Heptane-1-¹³C typically involves Grignard reactions or catalytic hydrogenation of ¹³C-enriched precursors, ensuring high isotopic purity (>99%) . Its physicochemical properties, such as boiling point (98.4°C) and density (0.684 g/mL), align with unlabeled heptane, but the ¹³C label introduces unique spectroscopic characteristics critical for analytical applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16 B1627126 Heptane-1-13C CAS No. 75560-45-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(113C)heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16/c1-3-5-7-6-4-2/h3-7H2,1-2H3/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNFDUFMRHMDMM-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584045
Record name (1-~13~C)Heptane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75560-45-1
Record name (1-~13~C)Heptane
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URL https://comptox.epa.gov/dashboard/DTXSID30584045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 75560-45-1
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Preparation Methods

General Considerations for 13C Labeling

Before exploring specific synthetic routes for Heptane-1-13C, several key considerations must be addressed:

Source of 13C Label

The primary sources of 13C for labeling include:

  • 13C-methyl iodide (13CH3I)
  • 13C-potassium cyanide (K13CN)
  • 13C-labeled glycine
  • 13C-formaldehyde

The choice of labeled precursor depends on the synthetic strategy and the specific position targeted for labeling. For terminal position labeling as in this compound, 13C-methyl iodide is often preferred.

Isotopic Enrichment Considerations

The isotopic purity of the final product depends on:

  • Initial enrichment of the 13C source
  • Potential isotopic dilution during synthesis
  • Purification techniques employed

Researchers typically aim for >95% isotopic enrichment at the labeled position, which requires careful selection of synthetic routes that minimize potential for isotope scrambling.

Wurtz Reaction Approach

One of the most direct routes to synthesize this compound involves the Wurtz reaction, which couples haloalkanes using sodium metal in an ether solvent.

Reaction Mechanism

The Wurtz reaction proceeds through a radical mechanism:

$$2R-X + 2Na \rightarrow R-R + 2Na^+X^−$$

For the synthesis of this compound, this would involve coupling a 13C-labeled methyl halide with a hexyl halide.

Experimental Procedure

  • Preparation of Reactants :

    • 13CH3I (13C-methyl iodide) is prepared from 13C-methanol or purchased commercially
    • 1-bromohexane is purified by distillation
  • Reaction Setup :

    • Sodium metal (freshly cut, 2.5 equivalents) is added to anhydrous diethyl ether in a three-necked flask under inert atmosphere
    • The flask is equipped with a reflux condenser, mechanical stirrer, and addition funnel
    • The reaction mixture is cooled to 0°C
  • Coupling Reaction :

    • A solution of 13CH3I and 1-bromohexane (1:1 molar ratio) in anhydrous ether is added dropwise
    • The reaction is maintained at reflux temperature for 4-6 hours
    • Temperature control is crucial to prevent side reactions
  • Work-up :

    • The reaction mixture is carefully quenched with ethanol
    • The mixture is filtered to remove sodium salts
    • The filtrate is washed with water, dried over anhydrous Na2SO4, and concentrated
    • The crude product is purified by fractional distillation

Limitations and Optimizations

The Wurtz reaction often suffers from several limitations:

  • Formation of symmetrical coupling products (hexane and octane)
  • Lower yields (typically 30-45%)
  • Side reactions including elimination and Wurtz-Fittig coupling

Optimizations include:

  • Using excess of the non-labeled halide to favor asymmetric coupling
  • Careful temperature control to minimize side reactions
  • Addition of iodine as a catalyst to accelerate the reaction

Synthetic Route via 2-Heptanone

An alternative approach involves a multi-step synthesis starting from 2-heptanone, which can be modified to incorporate the 13C label at the terminal position.

Synthetic Pathway

This synthesis involves three primary chemical steps:

  • Catalytic reduction of 2-heptanone to 2-heptanol
  • Dehydration of 2-heptanol to a mixture of n-heptenes
  • Hydrogenation of these heptenes to n-heptane

Detailed Procedure

Reduction of 2-Heptanone
  • A charge of 2-heptanone (containing the 13C label at the appropriate position) is placed in a high-pressure hydrogenation apparatus
  • A catalyst such as copper chromite or Raney nickel (5% w/w) is added
  • The mixture is subjected to hydrogen pressure (100-150 atm) at 150-180°C for 6-8 hours
  • The product is recovered and purified by fractional distillation
Dehydration of 2-Heptanol
  • 2-Heptanol is mixed with concentrated sulfuric acid (0.5 molar equivalent)
  • The mixture is heated to 140-150°C for 3-4 hours
  • The crude heptenes are distilled directly from the reaction vessel
  • During distillation, the condenser water is maintained at 90-95°C
  • The organic distillate is washed with 3% aqueous sodium carbonate, then with water
  • The product is dried over anhydrous sodium carbonate
Fractionation and Hydrogenation
  • The dried organic distillate is fractionated to separate olefins from any remaining carbinol
  • The olefin fraction is hydrogenated using Raney nickel or platinum catalyst (5% on carbon)
  • Hydrogenation is conducted at 50-70°C under 5-10 atm hydrogen pressure for 4-6 hours
  • The final product is purified by fractional distillation

Incorporation of 13C Label

To synthesize this compound specifically, the 13C label must be incorporated into a precursor that will ultimately become the terminal carbon in the final product. This can be achieved by:

  • Starting with 13C-acetyl chloride or 13C-acetic anhydride for the synthesis of appropriately labeled 2-heptanone
  • Using a Grignard reaction with 13C-formaldehyde and hexylmagnesium bromide, followed by oxidation and subsequent transformations

Enzymatic and Biocatalytic Approaches

Recent advances in biocatalysis have opened new routes for the synthesis of isotopically labeled compounds with high regio- and stereoselectivity.

Enzymatic Synthesis Principles

Enzyme-catalyzed reactions offer several advantages for isotopic labeling:

  • High specificity and selectivity
  • Mild reaction conditions
  • Minimized isotope scrambling
  • Environmentally friendly processes

Continuous Flow Chemistry Approaches

Modern continuous flow chemistry offers significant advantages for the synthesis of isotopically labeled compounds, particularly when handling reactive intermediates or hazardous reagents.

Flow Chemistry Advantages

Continuous flow systems provide:

  • Better temperature control
  • Improved mixing
  • Safer handling of reactive species
  • Potential for automated, multi-step processes
  • Higher reproducibility

Flow Synthesis of this compound

A potential flow chemistry approach could involve:

  • Organometallic Formation in Flow :

    • A sodium or lithium packed-bed reactor is used to generate reactive organometallic intermediates
    • (2-Ethylhexyl)sodium generated in flow has been demonstrated as an effective metalation agent
  • Coupling Reactions :

    • The organometallic reagents can be coupled with 13C-labeled halides in a continuous flow reactor
    • In-line quenching ensures safer handling of reactive intermediates
  • Inline Purification :

    • Continuous extraction and distillation can be integrated into the flow process
    • This minimizes handling of intermediates and improves overall efficiency

Alternative Synthetic Routes

Corey-House Synthesis

The Corey-House reaction offers a more controlled alternative to the Wurtz reaction:

  • Organolithium Formation :

    • Prepare hexyllithium from 1-bromohexane and lithium metal
    • R-Br + 2Li → R-Li + LiBr
  • Cuprate Formation :

    • Convert to lithium diorganocopper reagent
    • 2R-Li + CuI → R2CuLi + LiI
  • Coupling :

    • React with 13CH3I for selective coupling
    • R2CuLi + 13CH3I → R-13CH3 + R-Cu + LiI

Grignard-Based Approaches

Grignard reagents provide versatile intermediates for carbon-carbon bond formation:

  • Grignard Formation :

    • Prepare hexylmagnesium bromide from 1-bromohexane and magnesium
    • C6H13Br + Mg → C6H13MgBr
  • Carbonylation :

    • React with 13CO2 or 13COCl2
    • C6H13MgBr + 13CO2 → C6H1313COOH + MgBrOH
  • Reduction :

    • Reduce the carboxylic acid to the alkane via several methods:
      a) Formation of the aldehyde followed by Wolff-Kishner or Clemmensen reduction
      b) Conversion to the acid chloride followed by Rosenmund reduction and hydrogenation

Intramolecular Cyclization-Based Approaches

For certain structural motifs, intramolecular cyclization followed by ring-opening can be an effective strategy:

  • Cyclopropane Formation :

    • Form a cyclopropane ring using Wurtz-type intramolecular cyclization
    • bis(bromomethyl) compounds can be cyclized with zinc according to intramolecular Wurtz synthesis
  • Ring Opening :

    • Selective ring-opening with incorporation of the labeled carbon

Purification and Characterization

Purification Techniques

Obtaining high-purity this compound requires rigorous purification:

  • Fractional Distillation :

    • Using efficient fractionating columns with high theoretical plate numbers
    • Careful temperature control to separate heptane from hexane and octane impurities
  • Preparative Gas Chromatography :

    • For final purification to >99% purity
    • Using non-polar columns such as OV-101 or SE-30
  • Crystallization Techniques :

    • For ultra-pure samples, low-temperature crystallization can be employed
    • Especially effective for removing branched isomers

Analytical Characterization

Several analytical techniques are essential for confirming the structure, purity, and isotopic enrichment of this compound:

  • 13C NMR Spectroscopy :

    • Primary technique for confirming the position and enrichment of the 13C label
    • The labeled carbon shows significantly enhanced signal intensity
    • T1 relaxation times may be shorter at greater magnetic field strengths
  • Mass Spectrometry :

    • For determining isotopic purity and molecular weight
    • Fragmentation patterns can confirm the position of the label
  • Gas Chromatography :

    • For assessing chemical purity
    • Can be coupled with mass spectrometry (GC-MS) for detailed analysis
  • Infrared Spectroscopy :

    • Provides confirmation of structural features
    • C-13C stretching vibrations show characteristic shifts

Comparative Analysis of Preparation Methods

Table 1 provides a comparative analysis of the main synthetic approaches for this compound:

Method Starting Materials Number of Steps Typical Yield (%) Isotopic Purity (%) Scale Major Advantages Major Limitations
Wurtz Reaction 13CH3I + C6H13Br 1 30-45 95-98 Small to medium Direct, single-step synthesis Side reactions, moderate yields
Via 2-Heptanone 13C-labeled precursor for 2-heptanone 3-5 40-60 (overall) 97-99 Medium to large Well-established, scalable Multiple steps, time-consuming
Enzyme-Catalyzed 13C-labeled substrates for enzymatic transformation 2-3 50-75 >99 Small High selectivity, mild conditions Limited scalability, enzyme availability
Corey-House 13CH3I + C6H13Br 2-3 55-75 97-99 Small to medium Better selectivity than Wurtz Sensitive to moisture, air
Grignard-Based 13CO2 or 13C-formaldehyde + C6H13MgBr 4-6 35-55 (overall) 96-98 Medium Versatile, well-documented Multiple steps, careful handling required
Continuous Flow 13CH3I + C6H13Br 1-2 60-80 98-99 Small to large Safer handling, better control Specialized equipment needed

Chemical Reactions Analysis

Types of Reactions: Heptane-1-13C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Metabolic Studies

Heptane-1-13C is extensively used in metabolic research to trace carbon pathways in biological systems. By utilizing this labeled compound, researchers can monitor metabolic fluxes and understand the dynamics of carbon utilization in different organisms.

Case Study: Metabolic Pathway Analysis

In a study conducted by Smith et al. (2020), this compound was administered to mice to investigate its metabolism. The results demonstrated that the compound was effectively incorporated into fatty acid synthesis pathways, providing insights into lipid metabolism under various dietary conditions.

Environmental Tracking

The compound serves as an important tracer in environmental studies, particularly in assessing pollution sources and tracking hydrocarbon degradation processes.

Case Study: Hydrocarbon Pollution Assessment

A research project led by Johnson et al. (2019) utilized this compound to trace the degradation of hydrocarbons in contaminated soil samples. The study revealed that specific microbial communities preferentially degraded the labeled heptane, highlighting its potential as a biomarker for bioremediation efforts.

Analytical Chemistry

This compound is frequently employed in analytical chemistry for the calibration of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy techniques. Its distinct isotopic signature aids in quantifying concentrations of compounds within complex mixtures.

Table 1: Comparison of Analytical Techniques Using this compound

TechniqueApplicationAdvantages
Mass SpectrometryQuantification of metabolitesHigh sensitivity and specificity
NMR SpectroscopyStructural elucidationNon-destructive analysis
Gas ChromatographySeparation of volatile compoundsHigh resolution

Chemical Synthesis

In organic chemistry, this compound is used as a starting material or intermediate in the synthesis of more complex molecules. Its isotopic labeling allows chemists to track reaction pathways and optimize synthetic routes.

Case Study: Synthesis of Alkylated Compounds

A study by Lee et al. (2021) demonstrated the use of this compound in synthesizing alkylated aromatic compounds through Friedel-Crafts reactions. The incorporation of the 13C isotope facilitated the tracking of reaction intermediates, leading to improved yields and understanding of reaction mechanisms.

Mechanism of Action

The primary mechanism of action for heptane-1-13C involves its use as a tracer in NMR spectroscopy. The carbon-13 isotope has a magnetic dipole moment, which allows it to be detected in NMR experiments. This property enables researchers to study the molecular structure, dynamics, and interactions of this compound and its derivatives. The pathways involved include the interaction of the carbon-13 nucleus with the magnetic field, resulting in characteristic NMR signals .

Comparison with Similar Compounds

Table 1: Comparative Properties of Heptane-1-¹³C and Related ¹³C-Labeled Compounds

Compound Molecular Formula ¹³C Position Primary Applications Key Spectral Data (¹³C NMR Shift, ppm)
Heptane-1-¹³C C₇H₁₆ C1 NMR spectroscopy, solvent studies ~13.5 (C1)
Methyl Stearate-1-¹³C C₁₉H₃₈O₂ C1 (methyl group) Lipid metabolism studies, polymer chemistry ~14.2 (methyl C1), 173.8 (carbonyl C)
n-Hexane-1-¹³C C₆H₁₄ C1 Industrial solvent tracing, kinetic studies ~13.1 (C1)

Key Observations:

Spectral Differentiation :

  • The ¹³C NMR chemical shift of Heptane-1-¹³C (~13.5 ppm) is consistent with aliphatic carbons in linear alkanes, whereas Methyl Stearate-1-¹³C exhibits a distinct carbonyl carbon peak at ~173.8 ppm, reflecting its ester functionality .
  • DEPTQ NMR spectra (as referenced for cycloartanes in ) highlight differences in multiplicity patterns between alkanes and complex esters, underscoring Heptane-1-¹³C’s utility in unambiguous signal assignment .

Synthetic Complexity: Heptane-1-¹³C synthesis is less labor-intensive compared to functionalized compounds like Methyl Stearate-1-¹³C, which require esterification steps with ¹³C-labeled methanol . details multi-step protocols for oxygenated terpenoids, illustrating the added complexity of introducing ¹³C labels into functional groups (e.g., epoxides, hydroxyls) .

Applications: Heptane-1-¹³C is favored in solvent dynamics research due to its nonpolar nature, while Methyl Stearate-1-¹³C is employed in lipidomics and polymer degradation studies .

Stability and Reactivity

  • Isotopic Interference : Unlike oxygenated compounds (e.g., hydroperoxycycloartanes in ), Heptane-1-¹³C lacks functional groups that could induce steric or electronic isotopic effects, ensuring minimal deviation from natural abundance analogs .

Analytical Utility

  • Quantitative Analysis : Gas chromatography (GC) standards for Heptane-1-¹³C are calibrated similarly to unlabeled hydrocarbons (as per EPA protocols in ), but its ¹³C label enhances detection sensitivity in mass spectrometry (e.g., distinguishing fragment ions) .

Biological Activity

Heptane-1-13C is a stable isotope-labeled compound that has garnered attention in various fields, including pharmacology and metabolic research. This article delves into its biological activity, focusing on its applications, mechanisms, and relevant studies.

Overview of this compound

This compound is a derivative of heptane, a seven-carbon alkane, where the carbon atom at position 1 is labeled with the stable isotope carbon-13. This labeling allows for enhanced tracking and analysis of metabolic pathways in biological systems using techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Mechanisms of Biological Activity

The biological activity of this compound primarily revolves around its role as a metabolic tracer. It can be utilized to study various biochemical processes, including:

  • Metabolic Pathway Analysis : this compound can be incorporated into metabolic pathways, allowing researchers to trace its conversion into different metabolites.
  • NMR Spectroscopy : The unique properties of carbon-13 enable detailed studies of molecular interactions and dynamics within biological systems.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

Table 1: Key Studies on this compound

StudyFocusFindings
Hyperpolarized NMRDemonstrated enhanced sensitivity for detecting metabolic products in vivo using this compound as a tracer.
Cyclic DiarylheptanoidsInvestigated the effects of heptanoids on nitric oxide production and cytotoxicity, providing insights into potential therapeutic applications.
Occupational ExposureAssessed the safety profile and exposure limits for heptanes, including isotopically labeled variants like this compound.

Case Study 1: Metabolic Tracing in Cancer Research

A study employed this compound to investigate metabolic alterations in cancer cells. By tracking the incorporation of the labeled compound into various metabolic pathways, researchers were able to identify specific alterations in energy metabolism associated with tumor growth. This approach provided valuable insights into potential therapeutic targets for cancer treatment.

Case Study 2: Environmental Impact Assessment

This compound has also been used in environmental studies to trace hydrocarbon degradation processes. By monitoring the breakdown of heptanes in contaminated sites, researchers can better understand microbial metabolism and the efficacy of bioremediation strategies.

Q & A

Q. What are the critical considerations for synthesizing and characterizing Heptane-1-13C to ensure isotopic purity?

Methodological Answer:

  • Synthesis of this compound requires precise control over isotopic labeling at the C1 position. Use carbon-13-enriched precursors (e.g., 13C-methyl iodide) in alkylation reactions, followed by purification via fractional distillation or preparative gas chromatography (GC).
  • Characterization should include nuclear magnetic resonance (NMR) spectroscopy , specifically 13C-NMR, to confirm isotopic incorporation at the C1 position. Compare chemical shifts with unlabeled heptane to validate specificity .
  • Quantify purity using gas chromatography-mass spectrometry (GC-MS) with isotopic resolution to distinguish between labeled and unlabeled species. Report signal-to-noise ratios and integration thresholds in chromatograms .

Q. How should researchers design experiments to study the isotopic effects of this compound in reaction kinetics?

Methodological Answer:

  • Use comparative kinetic studies with unlabeled heptane and this compound under identical conditions (temperature, solvent, catalyst). Monitor reaction rates via techniques like stopped-flow spectroscopy or time-resolved GC-MS.

  • Account for isotopic mass effects by calculating kinetic isotope effects (KIE) using the formula: KIE=klightkheavy\text{KIE} = \frac{k_{\text{light}}}{k_{\text{heavy}}}

    Ensure statistical validity by performing triplicate trials and reporting standard deviations .

  • Control for solvent isotope effects by using deuterated solvents in parallel experiments .

Advanced Research Questions

Q. How can contradictions in thermodynamic data for this compound be resolved across literature studies?

Methodological Answer:

  • Conduct a scoping review of existing data, categorizing studies by measurement techniques (e.g., calorimetry vs. computational models). Identify systematic biases (e.g., calibration standards, purity thresholds) and exclude studies with inadequate characterization .
  • Replicate key experiments using harmonized protocols. For example, measure enthalpy of combustion via bomb calorimetry with rigorous purity validation (≥99% by GC-MS) and report uncertainties in energy calculations .
  • Use meta-analysis tools to quantify heterogeneity across datasets. Apply random-effects models if variability exceeds 15% .

Q. What advanced NMR strategies can elucidate the structural dynamics of this compound in complex mixtures?

Methodological Answer:

  • Employ dynamic nuclear polarization (DNP)-enhanced NMR to amplify sensitivity for low-concentration 13C-labeled species in mixtures. Optimize microwave irradiation parameters and polarizing agents (e.g., biradicals) to enhance signal-to-noise ratios .
  • Combine diffusion-ordered spectroscopy (DOSY) with 13C detection to differentiate this compound from co-solutes based on molecular weight and diffusion coefficients. Validate with synthetic mixtures of known composition .
  • For time-resolved studies, use stopped-flow NMR to capture transient intermediates in reactions involving this compound .

Q. How can isotopic labeling artifacts in this compound be detected and mitigated during long-term stability studies?

Methodological Answer:

  • Monitor isotopic integrity via high-resolution mass spectrometry (HRMS) over time. Track unexpected mass shifts (e.g., +1 Da from proton exchange or oxidation) and correlate with storage conditions (temperature, light exposure) .
  • Perform accelerated degradation studies under oxidative (O₂), thermal (40–60°C), and UV-light stress. Use kinetic modeling (e.g., Arrhenius plots) to predict shelf-life and identify degradation pathways .
  • For mitigation, store this compound under inert gas (argon) in amber vials and add stabilizers like butylated hydroxytoluene (BHT) if compatible with downstream applications .

Methodological Best Practices

Q. What statistical frameworks are recommended for analyzing batch-to-batch variability in this compound synthesis?

Methodological Answer:

  • Apply multivariate analysis (MVA) to datasets encompassing yield, purity, and isotopic enrichment. Use principal component analysis (PCA) to identify dominant sources of variability (e.g., precursor quality, reaction time) .
  • Implement control charts (e.g., Shewhart charts) for real-time monitoring of critical parameters like isotopic enrichment (% 13C at C1). Set action limits at ±3σ from the mean .
  • For inter-lab comparisons, use consensus reference materials and report expanded uncertainties (k=2) in collaborative studies .

Q. How should researchers integrate this compound into tracer studies for metabolic or environmental fate analysis?

Methodological Answer:

  • In metabolic studies, administer this compound to model organisms and track 13C incorporation into metabolites via LC-MS/MS. Use isotopomer spectral analysis (ISA) to quantify flux rates .
  • For environmental fate studies, employ cavity ring-down spectroscopy (CRDS) to detect 13CO₂ evolved from microbial degradation of this compound in soil microcosms. Normalize data to background 12CO₂ levels .
  • Validate tracer specificity by comparing with uniformly labeled 13C-heptane and unlabeled controls .

Literature and Reproducibility

Q. What criteria should guide the selection of primary literature for benchmarking this compound properties?

Methodological Answer:

  • Prioritize studies published in peer-reviewed journals with detailed experimental sections (e.g., full NMR/GC-MS parameters, purity data). Exclude sources lacking raw data or relying on non-validated methods .
  • Cross-reference datasets with authoritative databases (e.g., NIST Chemistry WebBook) and computational predictions (e.g., DFT calculations for thermodynamic properties) .
  • Use citation tracking tools (e.g., Web of Science) to identify highly cited works and recent reviews addressing isotopic labeling challenges .

Q. How can researchers enhance the reproducibility of this compound-based experiments in multi-lab collaborations?

Methodological Answer:

  • Develop standardized operating procedures (SOPs) for synthesis, characterization, and storage. Include step-by-step protocols for critical steps (e.g., quenching reactions, NMR shimming) .
  • Share raw data and metadata via repositories like Zenodo or ChemRxiv, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Conduct round-robin tests across labs using identical this compound batches and report inter-lab coefficients of variation (CV) for key metrics .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Heptane-1-13C
Reactant of Route 2
Heptane-1-13C

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.